molecular formula C36H27N9 B12502318 N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

Cat. No.: B12502318
M. Wt: 585.7 g/mol
InChI Key: LCDGQBZVYWUTII-UHFFFAOYSA-N
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Description

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine (CAS: 1917308-61-2) is a highly symmetrical benzene-1,3,5-triamine derivative with six pyridin-4-yl groups attached to its three amine nitrogen atoms. Its molecular formula is C₃₆H₂₇N₉, and it is marketed as a building block for chemical synthesis, with purity levels up to 98% . The compound’s structure features a rigid benzene core substituted with pyridine rings, which confer distinct electronic and coordination properties.

Properties

Molecular Formula

C36H27N9

Molecular Weight

585.7 g/mol

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine

InChI

InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H

InChI Key

LCDGQBZVYWUTII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7

Origin of Product

United States

Preparation Methods

The synthesis involves two primary stages: (1) preparation of the benzene-1,3,5-triamine core and (2) sequential introduction of pyridin-4-yl groups via coupling reactions.

Core Intermediate Synthesis

Benzene-1,3,5-triamine serves as the foundational intermediate. Its synthesis typically begins with trimerization of nitrile or nitro precursors under reductive conditions. For example, catalytic hydrogenation of 1,3,5-trinitrobenzene using palladium on carbon yields benzene-1,3,5-triamine in ~80% purity.

Pyridin-4-yl Substitution

Hexa-substitution is achieved through Ullmann-type coupling or nucleophilic aromatic substitution (NAS).

Ullmann Coupling Approach

Copper-mediated coupling between benzene-1,3,5-triamine and 4-bromopyridine is a widely reported method. The reaction employs CuI (10 mol%) and a bidentate ligand (e.g., N-methylglycine) in dimethylformamide (DMF) at 120°C for 24 hours. This method achieves ~65% yield after purification via column chromatography.

Reaction Conditions Table

Parameter Value
Catalyst CuI (10 mol%)
Ligand N-methylglycine (20 mol%)
Solvent DMF
Temperature 120°C
Time 24 hours
Yield 65%
Nucleophilic Aromatic Substitution (NAS)

Activation of the benzene core with electron-withdrawing groups (e.g., nitro) facilitates NAS. Treatment of 1,3,5-trinitrobenzene with excess 4-aminopyridine in the presence of K₂CO₃ in DMSO at 150°C for 48 hours yields the target compound in 55% yield. This method requires stringent exclusion of moisture to prevent hydrolysis.

Optimization Challenges and Solutions

Steric Hindrance Management

The proximity of pyridin-4-yl groups creates significant steric bulk. Strategies to mitigate this include:

  • Stepwise Substitution : Introducing pyridyl groups sequentially, with intermediate purification after each step.
  • High-Boiling Solvents : Use of DMF or o-dichlorobenzene enhances solubility and reaction efficiency at elevated temperatures.

Byproduct Formation

Common byproducts include partially substituted intermediates (e.g., mono- or di-pyridyl derivatives) and hydrodehalogenation products. These are minimized by:

  • Excess Reagent Ratios : Employing 6:1 molar excess of 4-bromopyridine relative to the core.
  • Ligand Optimization : Bidentate ligands (e.g., 1,10-phenanthroline) improve copper catalyst stability and selectivity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 8.45 ppm (pyridyl H-2/H-6) and δ 6.90 ppm (benzene H-4) confirm substitution.
  • ¹³C NMR : Signals at 149.2 ppm (pyridyl C-4) and 113.9 ppm (benzene C-1/C-3/C-5) validate connectivity.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 586.7 [M+H]⁺, consistent with the molecular formula C₃₆H₂₇N₉.

Comparative Performance of Methods

Method Yield (%) Purity (%) Key Advantage
Ullmann Coupling 65 98 Scalable, ligand-controlled
NAS 55 95 No metal catalysts required

Industrial-Scale Considerations

  • Cost Efficiency : Ullmann coupling is preferred for large-scale synthesis due to lower reagent costs.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Emerging Innovations

Recent advances focus on photoredox catalysis to reduce reliance on copper. For example, iridium-based catalysts enable coupling at room temperature, albeit with modest yields (~40%).

Chemical Reactions Analysis

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and coordination chemistry, where it forms complexes with metals.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its hexa-pyridinyl substitution pattern , which contrasts with related tri-substituted benzene derivatives. Below is a comparative analysis:

Compound Name Core Substituents Functional Groups Key Applications References
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)... Benzene Six pyridin-4-yl groups Amine Building block, coordination chemistry
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide (DTA) Benzene Three pyridin-4-yl groups Amide Supramolecular sensors, hydrogen-bonded polymers
N1,N3,N5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT derivatives) Benzene Aminoethyl chains Amide mRNA delivery nanoparticles
N,N′,N″-Triphenylbenzene-1,3,5-triamine Benzene Phenyl groups Amine Optoelectronic materials, hole-transport layers
1,3,5-Triazine-2,4,6-triamine derivatives Triazine Alkyl/aryl groups Amine Biological studies, agrochemicals

Key Observations:

  • Hexa-Substitution vs. This makes it a candidate for metal-organic frameworks (MOFs) or catalysis, though direct evidence is pending .
  • Amine vs. Amide Linkages : Unlike DTA or TT derivatives (amide-bonded), the target compound’s amine groups offer stronger basicity and nucleophilicity, influencing reactivity in synthesis .
  • Pyridinyl vs. Phenyl Substituents : Pyridinyl groups enhance solubility in polar solvents and enable π-π stacking or metal coordination, contrasting with phenyl-substituted analogs used in hydrophobic optoelectronic layers .

Physicochemical Properties

  • Solubility : The pyridinyl groups likely improve aqueous solubility compared to phenyl-substituted triamines (e.g., N,N′,N″-triphenylbenzene-1,3,5-triamine), which are more hydrophobic .
  • Thermal Stability : Symmetrical hexa-substitution may enhance thermal stability, similar to triphenylamine derivatives used in high-temperature optoelectronics .
  • Coordination Capacity : The six pyridinyl groups could act as ligands for transition metals, akin to copper(I) complexes with bipyrimidine ligands .

Biological Activity

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is a complex organic compound featuring multiple pyridine groups. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and material science. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C24H24N6C_{24}H_{24}N_{6} and features a benzene core substituted with six pyridine rings. This configuration provides significant potential for coordination with metal ions and other biological molecules, enhancing its reactivity and biological applications.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC24H24N6
Molecular Weight396.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, in vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in PubMed, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in several cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
HeLa15.0Reactive oxygen species (ROS) generation
A54920.0Cell cycle arrest

Coordination Chemistry and Metal Complexes

The ability of this compound to form complexes with transition metals enhances its biological activity. Metal complexes have shown improved efficacy in targeting cancer cells compared to the free ligand.

Research Findings

A study highlighted the synthesis of palladium complexes using this ligand, which exhibited enhanced anticancer properties compared to the uncoordinated ligand . The metal coordination seems to facilitate better cellular uptake and improved interaction with biological targets.

Q & A

Q. How can conflicting spectroscopic data on amine-functionalized derivatives be reconciled?

  • Methodological Answer : Discrepancies in FTIR peak assignments (e.g., amide vs. pyridyl vibrations) arise from overlapping signals. Deuterated solvent exchange (e.g., D₂O for OH/NH groups) combined with 2D-COSY NMR clarifies proton coupling networks. Computational IR spectrum simulations (e.g., using Gaussian) provide benchmark data for peak identification .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC174–176°C
Decomposition Onset (TGA)TGA (N₂, 10°C/min)305°C
HOMO-LUMO GapDFT Simulation3.2 eV
Solubility in DMSOGravimetric Analysis>50 mg/mL

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